molecular formula C30H48O B1675497 Lupenone CAS No. 1617-70-5

Lupenone

Cat. No. B1675497
CAS RN: 1617-70-5
M. Wt: 424.7 g/mol
InChI Key: GRBHNQFQFHLCHO-BHMAJAPKSA-N
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Description

Lupenone is a triterpenoid and a metabolite. It is derived from a hydride of a lupane . It is a natural product found in Erythrophleum fordii, Codonopsis lanceolata, and other organisms . It has been found to have therapeutic implications for glioblastoma multiforme and Alzheimer’s amyloid beta pathogenesis .


Synthesis Analysis

Lupenone was evaluated against the E1 spike protein of SFV based on state-of-the-art cheminformatics approaches, including molecular docking, molecular dynamics simulation, and binding free energy calculation . The molecular docking study envisaged major interactions of Lupenone with binding cavity residues involved non-bonded van der Waal’s and Pi-alkyl interactions .


Molecular Structure Analysis

Lupenone demonstrated profound binding affinities, evidenced by robust docking scores of -9.54 kcal/mol for 5H08 and -10.59 kcal/mol for 2ZHV . These interactions underscored Lupenone’s eminent therapeutic potential in mitigating glioblastoma and modulating the amyloid beta pathology inherent to Alzheimer’s .


Physical And Chemical Properties Analysis

Lupenone has a molecular formula of C30H48O and a molecular weight of 424.7 g/mol . It has a role as a metabolite and derives from a hydride of a lupane .

Scientific Research Applications

Pharmacological Activities

Lupenone, a lupane type triterpenoid commonly found in various plants, has shown diverse pharmacological activities in pre-clinical studies. These activities include anti-inflammatory, antiviral, anti-diabetic, anti-cancer properties, and the potential to improve Chagas disease without major toxicity. These findings indicate the utility of lupenone as a therapeutic and chemopreventive agent for various diseases (Xu et al., 2018).

Anti-Diabetic Effects

Lupenone has demonstrated significant anti-diabetic effects. A study integrating pharmacological evaluation and network pharmacology found that lupenone can effectively treat diabetes by improving insulin resistance. This is attributed to its influence on various biological targets and signaling pathways (Xu et al., 2021).

Neuroprotective Role

Research on lupenone's role in neuroprotection revealed its capacity to protect neuroblastoma SH-SY5y cells against methamphetamine-induced apoptotic cell death. This effect is mediated through the PI3K/Akt/mTOR signaling pathway, showcasing lupenone's potential as a neuroprotective agent (Lee, Kim, & Jeong, 2020).

Anti-Inflammatory Mechanism

The anti-inflammatory mechanism of lupenone has been explored through network pharmacology. The study highlighted its ability to regulate proteins involved in inflammatory pathways, thus providing evidence for lupenone's role in treating diabetes-related inflammation (Xu et al., 2019).

Analytical Characterization

A study focusing on the analytical characterization of lupenone isolated from Diospyros melanoxylon presented a validated high-performance thin-layer chromatographic method. This method aids in the quantification of lupenone, which is crucial for its application in scientific research and potential therapeutic use (Rout, 2017).

Antiviral and Antimicrobial Activities

Lupenone's antiviral and antimicrobial properties have been evaluated, showing a strong inhibitory effect against Herpes simplex virus (HSV) and African swine fever virus (ASFV). This highlights its potential as an antiviral agent in medical research (Madureira et al., 2003).

Inhibition of Adipogenic Differentiation

A study demonstrated that lupenone isolated from Adenophora triphylla var. japonica extract inhibits adipogenic differentiation in 3T3-L1 preadipocytes. It significantly reduced lipid accumulation and expression of adipogenic marker genes by downregulating the transcriptional activity of peroxisome proliferator-activated receptor γ (PPARγ). This finding indicates lupenone's potential in studying and treating obesity-related disorders (Ahn & Oh, 2013).

Cytotoxic Activity in Cancer Research

Lupenone has shown cytotoxic activity against various human tumor cell lines. In a study, lupenone was isolated from Glochidion eriocarpum and demonstrated significant inhibitory effects on cancer cells, indicating its potential as an anti-cancer agent (Puapairoj et al., 2005).

Anti-Diabetic Activity in Animal Studies

Lupenone's anti-diabetic activity has been confirmed in diabetic Sprague-Dawley rats. It significantly reduced fasting blood glucose and glycated hemoglobin levels, demonstrating its effectiveness as an anti-diabetic compound (Xu et al., 2014).

Comparative Studies of Bioactive Compounds

A comparative study of the vibrational spectra of lupenone and lupeol provided insights into their molecular structure and dynamics. This research is crucial for understanding the bioactive properties of these compounds (Dwivedi et al., 2012).

Safety And Hazards

During handling, it is advised to avoid inhalation and contact with skin, eyes, and clothing; material may be an irritant . Lupenone should be stored in a cool well-ventilated place. Keep container tightly closed in a dry place away from light .

Future Directions

The findings of the study underscore the therapeutic acumen of Lupenone in addressing the challenges posed by glioblastoma and Alzheimer’s but also lay a strong foundation for its consideration as a leading candidate in future neuro-oncological and neurodegenerative research endeavors . Given the compelling in-silico data, a clarion call is made for its empirical validation in holistic in-vivo settings, potentially pioneering a new therapeutic epoch in both glioblastoma and Alzheimer’s interventions .

properties

IUPAC Name

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBHNQFQFHLCHO-BHMAJAPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lupenone

CAS RN

1617-70-5
Record name Lupenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1617-70-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lupenone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,330
Citations
F Xu, L Yang, X Huang, Y Liang, X Wang, H Wu - Molecular Diversity, 2020 - Springer
… of lupenone were predicted by network pharmacology, and the effects of lupenone on acute, … This will provide evidence for the anti-diabetic effect of lupenone from the perspective of anti…
Number of citations: 23 link.springer.com
F Xu, H Wu, X Wang, Y Yang, Y Wang, H Qian… - Molecules, 2014 - mdpi.com
… Recently, we successfully isolated lupenone and β-… that lupenone and β-sitosterol possess multiple pharmacological activities. For example, in vitro studies have found that lupenone …
Number of citations: 43 www.mdpi.com
M Na, BY Kim, H Osada, JS Ahn - Journal of Enzyme Inhibition and …, 2009 - Taylor & Francis
Protein tyrosine phosphatase 1B (PTP1B) appears to be an attractive target for the development of new drugs for type 2 diabetes and obesity. In our preliminary test, a MeOH extract of …
Number of citations: 127 www.tandfonline.com
N Mukerjee, A Das, S Maitra, A Ghosh, P Khan… - Plos one, 2022 - journals.plos.org
… Lupenone was evaluated against the E1 spike protein of SFV in … envisaged major interactions of Lupenone with binding cavity … between Lupenone and E1 spike protein. Nevertheless, …
Number of citations: 23 journals.plos.org
HS Lee, EN Kim, GS Jeong - International Journal of Molecular Sciences, 2020 - mdpi.com
… lupenone for 24 h, we performed an annexinV/PI staining assay. As shown in Figure 2C, lupenone … cells, suggesting that lupenone was not involved in cell apoptosis of SH-SY5y cells. …
Number of citations: 19 www.mdpi.com
MO Villareal, J Han, K Matsuyama, Y Sekii… - Planta …, 2013 - thieme-connect.com
Hypopigmentation diseases are usually managed using UVB light which increases the patientsʼ risk for skin cancer. Here, we evaluated the melanogenesis stimulatory effects of leaf …
Number of citations: 45 www.thieme-connect.com
EK Ahn, JS Oh - Phytotherapy Research, 2013 - Wiley Online Library
… In the present study, we examined the influence of lupenone isolated from A. triphylla var. … that lupenone had potent anti-adipogenic activity and treatment with lupenone resulted in …
Number of citations: 58 onlinelibrary.wiley.com
EMJ Andrade, JS Teixeira, DKC Silva… - Journal of the Brazilian …, 2020 - SciELO Brasil
In this study, antimicrobial activity of extracts and lupenone from A. inundata (Fabaceae, Mimosoideae), were tested. In addition, the multi-element composition of the leaves, bark and …
Number of citations: 12 www.scielo.br
P Koirala, SH Seong, HA Jung, JS Choi - Asian Pacific journal of tropical …, 2017 - Elsevier
… lobata against BACE1 (IC 50 = 80.35 μg/mL), lupeol and lupenone were subsequently … /mol), while the ketone group of lupenone did not form any hydrogen bonds with BACE1 giving …
Number of citations: 44 www.sciencedirect.com
F Xu, X Huang, H Wu, X Wang - Biomedicine & Pharmacotherapy, 2018 - Elsevier
… Lupenone could be generated from the reaction of lupeol … Lupenone has gained the attention of medical professionals … of lupenone, and provides evidences for the utility of lupenone as …
Number of citations: 87 www.sciencedirect.com

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